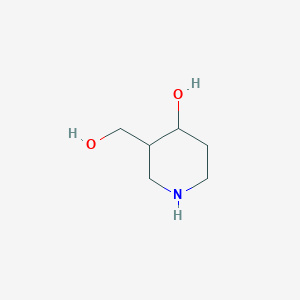

3-(Hydroxymethyl)piperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-4-5-3-7-2-1-6(5)9/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOGWNRPPJMSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439509 | |

| Record name | 3-(hydroxymethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252906-75-5, 682331-21-1 | |

| Record name | 3-(hydroxymethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Hydroxymethyl)piperidin-4-ol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-(hydroxymethyl)piperidin-4-ol, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its structural and physicochemical properties, propose a robust synthetic pathway, outline methods for its characterization, and discuss its reactivity and potential as a scaffold in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its saturated, non-aromatic nature allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. Furthermore, its basic nitrogen atom can be crucial for aqueous solubility and forming key salt-bridge interactions. This compound represents a particularly valuable, yet underexplored, variation of this scaffold. It presents three distinct points for functionalization—a secondary amine, a primary alcohol, and a secondary alcohol—offering rich chemical diversity from a simple starting material. The presence of two stereocenters at the C3 and C4 positions introduces cis/trans isomerism, providing an additional layer of spatial control for molecular design.

Section 1: Core Chemical and Physical Properties

This compound (Molecular Formula: C₆H₁₃NO₂) is a di-hydroxylated piperidine derivative.[2] The key to understanding its utility lies in its stereochemistry and the distinct properties of its isomers.

Structural Isomerism

The molecule possesses two stereocenters, giving rise to two diastereomeric forms: cis-3-(hydroxymethyl)piperidin-4-ol and trans-3-(hydroxymethyl)piperidin-4-ol. The relative orientation of the hydroxymethyl and hydroxyl groups dictates the overall shape and polarity of the molecule, which in turn influences its biological activity and physical properties.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-4-hydroxy-piperidine-3-carboxylate This intermediate can be synthesized via several literature methods, often starting from pyridine-3-carboxylic acid or related derivatives. A common strategy involves the reduction of the pyridine ring, followed by N-protection and subsequent α-hydroxylation of the carboxylate group.

Step 2: Reduction to N-Boc-3-(hydroxymethyl)piperidin-4-ol

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of N-Boc-4-hydroxy-piperidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄, ~2.0-2.5 eq) in THF to the reaction mixture. Causality Note: LiAlH₄ is a powerful reducing agent necessary to reduce the ester to a primary alcohol. The N-Boc group is stable to these conditions. The reaction is highly exothermic and produces H₂ gas, necessitating slow addition at low temperatures.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Quenching: Upon completion, cool the mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Workup: Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected diol.

Step 3: N-Boc Deprotection

-

Dissolution: Dissolve the crude N-Boc-3-(hydroxymethyl)piperidin-4-ol from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, ~10 eq) or a 4M solution of HCl in dioxane. Causality Note: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. The strong acid protonates the carbamate, leading to its collapse and removal as CO₂ and tert-butanol.

-

Reaction: Stir the solution at room temperature for 1-2 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Isolation: Remove the solvent and excess acid under reduced pressure. If HCl was used, the product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with an organic solvent like DCM or perform solid-phase extraction.

Step 4: Purification and Isomer Separation The final product will be a mixture of cis and trans diastereomers. Separation can be achieved using silica gel column chromatography with a polar eluent system, such as DCM/Methanol/Ammonium Hydroxide, or by preparative HPLC.

Section 3: Spectroscopic and Chromatographic Characterization

As a self-validating system, synthesis of this molecule must be followed by rigorous characterization to confirm its structure and purity. The following are expected spectroscopic signatures.

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the 1.5-3.5 ppm range for the piperidine ring protons. A distinct signal for the -CH₂OH group (likely a doublet of doublets or multiplet around 3.5-3.8 ppm). A signal for the CH-OH proton around 3.8-4.2 ppm. Broad, exchangeable signals for the OH and NH protons. |

| ¹³C NMR | 5-6 distinct signals expected. A signal for the -CH₂OH carbon around 60-65 ppm. A signal for the CH-OH carbon around 65-75 ppm. Signals for the other four piperidine ring carbons between 25-55 ppm. The exact chemical shifts will differ between cis and trans isomers. |

| IR Spectroscopy | A strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of O-H and N-H stretching. C-H stretching bands around 2850-2950 cm⁻¹. C-O stretching bands in the 1000-1150 cm⁻¹ region. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 132.10. |

Section 4: Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three functional groups. This allows for selective modifications, making it a versatile scaffold for building more complex molecules.

Key Reaction Sites:

-

Secondary Amine (most nucleophilic): Readily undergoes N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig coupling), reductive amination, and protection (e.g., with Boc₂O, Cbz-Cl).

-

Primary Hydroxyl (less hindered): Can be selectively protected (e.g., as a silyl ether like TBDMS), acylated, or oxidized to an aldehyde.

-

Secondary Hydroxyl (more hindered): Generally less reactive than the primary hydroxyl, allowing for selective chemistry. Can be acylated or oxidized to a ketone under more forcing conditions.

This differential reactivity enables a synthetic strategy where the amine is first protected, followed by selective manipulation of the primary hydroxyl group, and finally, modification of the secondary hydroxyl if desired.

Caption: Reactivity map of this compound functional groups.

Section 5: Safety and Handling

While a specific toxicology profile for this compound is not available, it should be handled with the care typical for amino alcohols.

-

Hazards: Based on related structures like piperidin-4-ol, the compound may cause skin and eye irritation or burns. [3]It should be considered harmful if swallowed.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: The compound is likely hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place. [4][3]

Conclusion

This compound is a high-potential building block for medicinal chemistry and drug discovery. Its stereochemical complexity and trifunctional nature provide a rich platform for creating diverse and structurally sophisticated molecules. While its synthesis and characterization are not yet widely documented in academic literature, the proposed synthetic route and characterization data in this guide offer a solid and reliable framework for researchers to produce and validate this compound. Its strategic use can unlock new chemical space and contribute to the development of next-generation therapeutics.

References

-

ChemWhat. 3-Hydroxymethylpiperidin-4-ol CAS#: 682331-21-1. [Online] Available at: [Link]

-

PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [Online] Available at: [Link]

-

PubChem. Piperidin-4-ol. [Online] Available at: [Link]

-

PubChem. trans-4-Methylpiperidin-3-ol hydrochloride. [Online] Available at: [Link]

-

PubChem. This compound. [Online] Available at: [Link]

-

PubChem. 3-Hydroxypiperidine. [Online] Available at: [Link]

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

PubChem. (2R,3S,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol. [Online] Available at: [Link]

-

PubChem. 4-(hydroxymethyl)piperidin-3-ol. [Online] Available at: [Link]

-

Tetrahedron via ElectronicsAndBooks. Synthesis of functionalized 3-hydroxypiperidines. [Online] Available at: [Link]

-

PubChem. (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride. [Online] Available at: [Link]

-

PubMed. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. [Online] Available at: [Link]

-

ResearchGate. a) Different modalities of piperidine-containing drugs and drug candidates. [Online] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 21492-03-5 CAS MSDS (cis-4-(Hydroxymethyl)piperidin-3-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(Hydroxymethyl)piperidin-4-ol

Introduction: Navigating the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for targeting a wide array of biological targets. Within this vast chemical space, substituted piperidinols, such as 3-(hydroxymethyl)piperidin-4-ol, represent a class of building blocks with significant potential for generating novel molecular entities with desirable pharmacokinetic and pharmacodynamic profiles. The presence of multiple hydrophilic functional groups—a secondary amine, a primary alcohol, and a secondary alcohol—imparts a distinct physicochemical character that is critical for researchers in drug development to understand and harness.

This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. Recognizing the current landscape of available experimental data, this document not only presents the established properties but also offers a comparative analysis with closely related isomers. Furthermore, it details robust, field-proven experimental protocols to empower researchers to determine these critical parameters in their own laboratories. This approach ensures a self-validating system of inquiry, fostering a deeper understanding of the causality behind experimental choices and promoting scientific integrity.

Molecular Identity and Structural Elucidation

This compound is a saturated heterocyclic compound distinguished by a piperidine ring substituted with a hydroxymethyl group at the 3-position and a hydroxyl group at the 4-position.

| Identifier | Value | Source |

| Chemical Name | This compound | ChemWhat[1] |

| Synonyms | 3-(Hydroxymethyl)-4-piperidinol, 4-Hydroxy-3-(hydroxymethyl)piperidine | ChemWhat[1] |

| CAS Number | 682331-21-1 | Acmec Biochemical, ChemWhat[1][2] |

| Molecular Formula | C₆H₁₃NO₂ | Acmec Biochemical, ChemWhat[1][2] |

| Molecular Weight | 131.17 g/mol | Acmec Biochemical[2] |

| InChI | InChI=1S/C6H13NO2/c8-4-5-3-7-2-1-6(5)9/h5-9H,1-4H2 | Acmec Biochemical[2] |

| InChIKey | FQOGWNRPPJMSEC-UHFFFAOYSA-N | Acmec Biochemical[2] |

| Canonical SMILES | C1CNCC(C1O)CO | PubChemLite[3] |

It is crucial to distinguish this compound from its isomers, as the relative stereochemistry of the substituents will significantly influence its physicochemical properties and biological activity. The CAS number 682331-21-1 does not specify the stereochemistry, implying it may refer to a mixture of diastereomers. For drug development purposes, the synthesis and characterization of specific stereoisomers are paramount.

Comparative Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. To provide a scientifically grounded estimation of its properties, a comparative analysis with its parent compound, piperidin-4-ol, and a closely related isomer is presented below.

| Property | This compound (Predicted/Inferred) | Piperidin-4-ol (Experimental) | cis-4-(Hydroxymethyl)piperidin-3-ol (Predicted) |

| Molecular Formula | C₆H₁₃NO₂ | C₅H₁₁NO | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 | 101.15 | 131.17 |

| Melting Point (°C) | Likely a solid at room temperature, with a melting point influenced by crystallinity and stereochemistry. | 86-90 | Not available |

| Boiling Point (°C) | Expected to be high due to multiple hydrogen bonding sites; likely to decompose at atmospheric pressure. | 108-114 (at 10 mmHg) | 279.0 ± 20.0 |

| Water Solubility | Expected to be high due to the presence of three polar, hydrogen-bonding groups. | Soluble | Not available |

| pKa (Predicted) | The piperidinyl nitrogen will be basic, with a pKa likely in the range of 9-10, similar to other piperidines. The hydroxyl groups will be very weakly acidic, with pKa > 14. | 14.94 ± 0.20 (for the hydroxyl proton) | 14.67 ± 0.40 |

| LogP (Predicted) | Expected to be low (hydrophilic) due to the polar functional groups. | -0.35 at 25°C | -0.6 |

Note: Data for piperidin-4-ol and cis-4-(hydroxymethyl)piperidin-3-ol are sourced from ChemBK and Echemi respectively.[4][5]

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, the following section provides detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

Workflow for Comprehensive Physicochemical Profiling

Caption: Workflow for the physicochemical characterization of this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range is characteristic of a pure crystalline solid.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent.

-

Apparatus: Utilize a calibrated digital melting point apparatus.

-

Procedure:

-

Load a small amount of the finely powdered sample into a capillary tube, ensuring a packed height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Set a heating ramp rate of 1-2 °C per minute for an accurate determination.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Thermodynamic equilibrium solubility is a critical parameter influencing a drug's absorption and bioavailability. The shake-flask method is the gold standard for its determination.[3]

Methodology:

-

Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[3]

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The excess solid should be visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: The determined concentration represents the equilibrium solubility at that specific pH and temperature.

pKa Determination (Potentiometric Titration)

Causality: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water.

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic piperidine nitrogen.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Alkaline Titration (for hydroxyl groups): Due to the very high pKa of the hydroxyl groups, their direct titration in water is often not feasible. Computational methods or titration in non-aqueous solvents may be required for estimation.

Spectroscopic Characterization

Causality: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

-

¹H NMR:

-

Acquire a one-dimensional proton NMR spectrum.

-

Expected Signals: Resonances corresponding to the protons on the piperidine ring, the hydroxymethyl group, and the hydroxyl groups. The chemical shifts and coupling patterns will be crucial for confirming the connectivity and stereochemistry.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon NMR spectrum.

-

Expected Signals: Resonances for each of the six carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Perform these experiments to establish proton-proton and proton-carbon correlations, which will definitively confirm the molecular structure.

-

Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation: The sample can be analyzed as a neat solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

-

Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups and indicative of hydrogen bonding.[6][7]

-

N-H Stretch: A moderate band in the region of 3300-3500 cm⁻¹ for the secondary amine. This may overlap with the O-H stretch.

-

C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-O Stretch: Strong bands in the region of 1000-1200 cm⁻¹ for the primary and secondary alcohol C-O bonds.

-

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and providing structural clues.

Methodology:

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

-

Analysis:

-

Full Scan MS: Determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. This should correspond to the calculated molecular weight plus the mass of a proton.

-

MS/MS (Tandem Mass Spectrometry): Induce fragmentation of the molecular ion to obtain a characteristic fragmentation pattern that can be used for structural confirmation.

-

Diagram of Key Analytical Techniques

Caption: Key analytical techniques for characterizing this compound.

Conclusion and Future Perspectives

This compound is a promising, yet under-characterized, building block for drug discovery. Its rich functionality offers multiple points for diversification and the potential for forming key interactions with biological targets. This guide has synthesized the available information and, more importantly, provided a clear roadmap for researchers to generate the critical physicochemical data necessary for its effective application. By following the detailed protocols for characterization, scientists can build a robust data package for this molecule, enabling its progression in discovery pipelines. Future work should focus on the stereoselective synthesis of the different diastereomers of this compound and the subsequent detailed characterization of each isomer to fully unlock their therapeutic potential.

References

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.

-

GreenskyBio. (2024). Deciphering Nature's Code: FTIR Analysis of Plant Extracts for Functional Group Identification. [Link]

-

ChemBK. PIPERIDIN-4-OL. [Link]

-

ChemWhat. 3-Hydroxymethylpiperidin-4-ol CAS#: 682331-21-1. [Link]

-

Lund University Publications. (Date not available). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

MDPI. (2023). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. [Link]

-

MDPI. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

-

World Health Organization (WHO). (Date not available). Annex 4. [Link]

-

1PlusChem LLC. 682331-21-1 | this compound. [Link]

-

Acmec Biochemical. 682331-21-1[this compound]. [Link]

-

Acmec Biochemical. 682331-21-1[this compound]. [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

National Center for Biotechnology Information. (Date not available). Piperidin-4-ol. PubChem Compound Summary for CID 79341. [Link]

-

PubChemLite. This compound (C6H13NO2). [Link]

-

ResearchGate. (2024). A Spectroscopic Method for Hydroxyl Value Determination of Polyols. [Link]

-

ResearchGate. (2021). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [Link]

-

ResearchGate. (2019). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Springer Nature. (Date not available). NMR Protocols and Methods. [Link]

-

Taylor & Francis Online. (Date not available). Mass Spectrometry of Heterocyclic Compounds. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 682331-21-1[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. who.int [who.int]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Deciphering Nature's Code: FTIR Analysis of Plant Extracts for Functional Group Identification [greenskybio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3-(Hydroxymethyl)piperidin-4-ol: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 3-(hydroxymethyl)piperidin-4-ol scaffold represents a privileged structural motif in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Its inherent chirality and the presence of two modifiable hydroxyl and secondary amine functionalities allow for extensive structural diversification, leading to compounds with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of structural analogs and derivatives of this compound. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols, and present a critical analysis of the SAR data to guide future drug discovery efforts in this chemical space.

Introduction: The Significance of the this compound Core

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations that facilitate precise interactions with biological targets.[1] The specific substitution pattern of this compound, with its vicinal hydroxyl and hydroxymethyl groups, imparts a unique polarity and hydrogen bonding capacity. This arrangement is particularly amenable to targeting enzymes and receptors where specific hydrophilic interactions are crucial for binding and activity.

The strategic importance of this scaffold lies in its potential for chiral derivatization. The stereochemistry at the C3 and C4 positions can be controlled during synthesis, leading to stereoisomers with potentially distinct pharmacological profiles. This guide will explore how modifications at the piperidine nitrogen, the 4-hydroxyl group, and the 3-hydroxymethyl group can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound and its derivatives requires careful consideration of stereocontrol and protecting group strategies. A general and adaptable approach often begins with a readily available starting material, such as a substituted pyridine or a chiral pool-derived precursor.

General Synthetic Workflow

A representative synthetic workflow for accessing N-substituted this compound analogs is depicted below. The rationale behind this multi-step process is to introduce the key functionalities in a controlled manner, allowing for diversification at the final stages.

Sources

The 3-(Hydroxymethyl)piperidin-4-ol Scaffold: A Privileged Motif in Drug Discovery

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of clinically approved drugs and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a highly privileged scaffold. This technical guide focuses on the 3-(hydroxymethyl)piperidin-4-ol core, a specific substitution pattern that imparts unique properties to the piperidine ring, influencing its biological activity and potential therapeutic applications. We will delve into the synthesis of this scaffold, explore its diverse biological activities with a focus on its role as a modulator of opioid and histamine receptors, and provide detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical entity.

Introduction: The Significance of the this compound Scaffold

The this compound scaffold incorporates two key functional groups: a primary alcohol at the 3-position and a secondary alcohol at the 4-position of the piperidine ring. This diol arrangement, with its defined stereochemistry, offers multiple points for hydrogen bonding and further chemical modification. The presence of these polar groups can influence physicochemical properties such as solubility and membrane permeability, which are critical for drug-likeness.[1]

The strategic placement of these hydroxyl groups allows for precise interactions with biological targets, leading to a wide spectrum of pharmacological activities. Derivatives of this scaffold have shown significant potential in various therapeutic areas, including pain management, neurodegenerative diseases, and oncology.[2][3] Understanding the structure-activity relationships (SAR) of this core is paramount for the rational design of novel therapeutics with improved potency and selectivity.

Synthesis of the Core Scaffold

The synthesis of the this compound scaffold can be achieved through a multi-step process, often starting from commercially available piperidone derivatives. A common strategy involves the introduction of a hydroxymethyl group at the 3-position of a protected 4-piperidone, followed by stereoselective reduction of the ketone and subsequent deprotection.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Step-by-Step Synthesis Protocol

This protocol outlines a plausible synthetic route based on established chemical transformations for piperidine derivatives.

Step 1: Formylation of N-Benzyl-4-piperidone

-

To a solution of N-benzyl-4-piperidone in dry THF at 0 °C, add sodium hydride (1.1 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add ethyl formate (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-benzyl-3-formyl-4-piperidone.

Step 2: Reduction of the Formyl Group

-

Dissolve the crude N-benzyl-3-formyl-4-piperidone in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction with acetone and concentrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Dry the organic layer, filter, and concentrate to give N-benzyl-3-(hydroxymethyl)-4-piperidone.

Step 3: Stereoselective Reduction of the Ketone

-

Dissolve N-benzyl-3-(hydroxymethyl)-4-piperidone in dry THF and cool to -78 °C.

-

Add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield N-benzyl-3-(hydroxymethyl)piperidin-4-ol.

Step 4: Deprotection of the Amine

-

Dissolve the N-benzyl-3-(hydroxymethyl)piperidin-4-ol in ethanol.

-

Add 10% Palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours.

-

Filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure to obtain this compound.

Biological Activities and Therapeutic Targets

The this compound scaffold is a versatile platform for the development of ligands targeting a range of biological systems. The primary areas of interest include the central nervous system (CNS) and oncology.

Opioid Receptor Modulation

Derivatives of the this compound scaffold have been extensively studied as modulators of opioid receptors (mu, delta, and kappa). The orientation of the substituents on the piperidine ring is crucial for determining agonist versus antagonist activity.

-

Agonist Activity: Certain analogs have demonstrated potent agonist activity at the mu-opioid receptor (MOR), making them potential candidates for novel analgesics with potentially reduced side effect profiles compared to traditional opioids.[4]

-

Antagonist Activity: Conversely, other derivatives exhibit antagonist properties, which are being explored for the treatment of opioid addiction and other substance abuse disorders.[5]

Signaling Pathway of Opioid Receptor Agonists

Caption: Histamine H3 receptor antagonist mechanism.

Quantitative Data for Histamine H3 Receptor Antagonists

| Compound Analogue | Receptor | Activity | Kᵢ (nM) | IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| Piperidine Carbamate 14 | H3 | Antagonist | - | pA₂ = 7.2 | [6] |

| BF2.649 | H3 | Inverse Agonist/Antagonist | 0.16 | 1.5 | [7] |

| 4-[(1H-imidazol-4-yl)methyl]piperidine derivative 7 | H3 | Antagonist | - | Potent | [8] |

| 1-[4-(3-Piperidinopropoxy)benzyl]piperidine | H3 | Antagonist | - | 0.53 | [9]|

Anticancer and Anti-inflammatory Potential

Recent studies have highlighted the potential of piperidine-based compounds as anticancer and anti-inflammatory agents. [2][3][10][11]The mechanisms of action are diverse and can involve the modulation of key signaling pathways implicated in cell proliferation, apoptosis, and the inflammatory response.

-

Anticancer Activity: Certain piperidine derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in preclinical models. [11]The specific targets and mechanisms are still under investigation but may involve the inhibition of protein kinases or interference with protein-protein interactions.

-

Anti-inflammatory Activity: The anti-inflammatory effects of some piperidine analogs are attributed to their ability to suppress the production of pro-inflammatory cytokines and mediators. [10] Quantitative Data for Anticancer and Anti-inflammatory Activity

Compound Analogue Activity Cell Line/Model IC₅₀ (µM) Reference 3-chloro-3-methyl-2,6-diarylpiperidin-4-one (II) Anticancer H929 (Myeloma) ~5 [11] 3-chloro-3-methyl-2,6-diarylpiperidin-4-one (IV) Anticancer MV-4-11 (Leukemia) ~5 [11] N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c6) Anti-inflammatory RAW 264.7 - [10] N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c10) Anti-inflammatory RAW 264.7 - [10] | Benzotriazinone Derivative 3 | Anticancer | HepG-2 | 6.525 µg/mL | [12]|

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is a generalized procedure for determining the binding affinity of a test compound for the mu-opioid receptor.

Materials:

-

Membrane preparations from cells expressing the mu-opioid receptor.

-

[³H]DAMGO (radioligand).

-

Test compound (e.g., a this compound derivative).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates.

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]DAMGO (final concentration ~0.5 nM).

-

Add 50 µL of membrane preparation (10-20 µg of protein).

-

Incubate at room temperature for 60 minutes.

-

Terminate the binding by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Determine the IC₅₀ value of the test compound and calculate the Kᵢ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay for GPCRs

This assay measures the functional activity of a compound (agonist or antagonist) at a G-protein coupled receptor (GPCR).

Materials:

-

Membrane preparations from cells expressing the receptor of interest (e.g., MOR or H3R).

-

[³⁵S]GTPγS (radiolabeled GTP analog).

-

GDP.

-

Agonist (for antagonist testing).

-

Test compound.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

For Agonist Testing:

-

In a 96-well plate, add assay buffer, GDP (final concentration 10 µM), and the test compound at various concentrations.

-

Add the membrane preparation and incubate for 15 minutes at 30 °C.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1 nM).

-

-

For Antagonist Testing:

-

Pre-incubate the membrane preparation with the test compound at various concentrations for 15 minutes at 30 °C.

-

Add a fixed concentration of a known agonist (e.g., EC₈₀).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

-

Incubate the reaction mixture for 60 minutes at 30 °C.

-

Terminate the reaction by rapid filtration through a filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Analyze the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable starting point for the design of novel therapeutic agents. Its inherent structural features and synthetic tractability allow for the generation of diverse chemical libraries with a wide range of biological activities. The demonstrated modulation of key CNS targets such as opioid and histamine receptors underscores its potential for treating complex neurological and psychiatric disorders. Furthermore, emerging evidence of its anticancer and anti-inflammatory properties opens up new avenues for drug discovery.

Future research should focus on the stereoselective synthesis of novel derivatives to further probe the structure-activity relationships for various biological targets. A deeper understanding of the molecular mechanisms underlying the anticancer and anti-inflammatory effects is also crucial. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the development of drug candidates based on this promising scaffold.

References

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (n.d.). ResearchGate. [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2015). PubMed Central (PMC). [Link]

-

Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (2012). ACS Publications. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). PubMed Central (PMC). [Link]

-

IC50 Values for Compounds 3, 11e, 12e, and 13a Tested on HEPG-2 Cell Line. (n.d.). ResearchGate. [Link]

-

Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the alkyl derivatives. (2005). PubMed. [Link]

-

BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. (2004). PubMed. [Link]

-

Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006). PubMed. [Link]

-

IC 50 values obtained for the tested compounds against both HepG2 and HeLa cell lines. (n.d.). ResearchGate. [Link]

-

Effect of the 3-and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethy1-4-(3-hydroxyphenyl)piperidines. (n.d.). ResearchGate. [Link]

-

A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (2011). PubMed Central (PMC). [Link]

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2013). Royal Society of Chemistry. [Link]

-

Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PubMed Central (PMC). [Link]

-

IC 50 Values Obtained for Prepared Derivatives against Different Tested... (n.d.). ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. [Link]

-

IC50 Values of Isolated Compounds as Anti-inflammatory agents. (n.d.). ResearchGate. [Link]

-

Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. (2007). PubMed. [Link]

-

Scatter plot of experimental IC50 values versus predicted IC50 values... (n.d.). ResearchGate. [Link]

-

Synthesis of functionalized 3-hydroxypiperidines. (2008). ScienceDirect. [Link]

-

3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). PubMed Central (PMC). [Link]

Sources

- 1. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histamine H3 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Cornerstone of Modern Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and biologically active natural products underscores its significance in the design and development of novel therapeutics.[1] This guide provides a comprehensive technical overview of the therapeutic applications of piperidine derivatives, delving into their mechanisms of action, synthetic pathways, key bioassays, and structure-activity relationships (SAR).

The Versatility of the Piperidine Ring

The utility of the piperidine scaffold in drug design can be attributed to several key features:

-

Structural Mimicry : The piperidine ring can act as a bioisostere for other cyclic and acyclic structures, enabling it to interact with a wide range of biological targets.

-

Modulation of Physicochemical Properties : The nitrogen atom in the piperidine ring can be readily protonated at physiological pH, influencing the molecule's solubility, lipophilicity, and ability to cross biological membranes.

-

Conformational Flexibility : The chair and boat conformations of the piperidine ring allow for precise spatial orientation of substituents, facilitating optimal interactions with target proteins.

-

Synthetic Tractability : The piperidine ring can be readily synthesized and functionalized through a variety of established chemical reactions.

This guide will explore the therapeutic potential of piperidine derivatives through the lens of four prominent drugs, each representing a distinct and significant therapeutic area.

Section 1: Neurodegenerative Diseases - The Case of Donepezil

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function. A key pathological feature is the deficit of the neurotransmitter acetylcholine.[2] Piperidine derivatives have emerged as crucial therapeutic agents in this area, with Donepezil being a prime example.

Mechanism of Action: Inhibiting Acetylcholinesterase

Donepezil functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[2] By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission and improving cognitive function in Alzheimer's patients.[2][3]

The interaction of Donepezil with AChE is highly specific. The N-benzylpiperidine moiety of Donepezil binds to the peripheral anionic site (PAS) of the enzyme, while the indanone portion interacts with the catalytic active site, effectively blocking substrate access.

Signaling Pathway of Acetylcholine and Inhibition by Donepezil

Caption: Acetylcholine (ACh) signaling at the synapse and its modulation by Donepezil.

Synthetic Protocol for Donepezil

The synthesis of Donepezil is a multi-step process that involves the preparation of two key intermediates: N-benzylpiperidine-4-carboxaldehyde and 5,6-dimethoxy-1-indanone . These are then coupled via an aldol condensation, followed by reduction of the resulting enone.

Step 1: Synthesis of N-benzylpiperidine-4-carboxaldehyde

This intermediate can be synthesized from piperidine-4-carboxaldehyde and benzyl halides through reductive alkylation or nucleophilic substitution.[4]

-

Materials : Piperidine-4-carboxaldehyde, benzyl bromide, potassium carbonate, acetonitrile.

-

Procedure :

-

Dissolve piperidine-4-carboxaldehyde (1 equivalent) and potassium carbonate (2 equivalents) in acetonitrile.

-

Add benzyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain crude N-benzylpiperidine-4-carboxaldehyde.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 5,6-dimethoxy-1-indanone

This intermediate is synthesized from 3-(3,4-dimethoxyphenyl)propanoic acid via an intramolecular Friedel-Crafts acylation.[5][6]

-

Materials : 3-(3,4-dimethoxyphenyl)propanoic acid, polyphosphoric acid (PPA).

-

Procedure :

-

Heat polyphosphoric acid to 80-90 °C.

-

Slowly add 3-(3,4-dimethoxyphenyl)propanoic acid to the hot PPA with vigorous stirring.

-

Continue stirring at this temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice with stirring.

-

The product will precipitate as a solid.

-

Filter the solid, wash with water, and dry to obtain 5,6-dimethoxy-1-indanone.

-

Step 3: Aldol Condensation and Reduction to Donepezil

-

Materials : N-benzylpiperidine-4-carboxaldehyde, 5,6-dimethoxy-1-indanone, lithium diisopropylamide (LDA), tetrahydrofuran (THF), palladium on carbon (Pd/C), hydrogen gas.

-

Procedure :

-

Prepare a solution of LDA in THF at -78 °C.

-

Slowly add a solution of 5,6-dimethoxy-1-indanone in THF to the LDA solution and stir for 30 minutes.

-

Add a solution of N-benzylpiperidine-4-carboxaldehyde in THF to the reaction mixture and stir for 2-3 hours at -78 °C.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude enone is dissolved in ethanol, and 10% Pd/C is added.

-

The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.

-

Filter the catalyst and concentrate the filtrate to obtain crude Donepezil.

-

Purify by recrystallization or column chromatography.

-

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The inhibitory activity of Donepezil and its analogs is determined using the Ellman's method, a colorimetric assay that measures the activity of AChE.[7]

-

Principle : Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

-

Materials :

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Donepezil (or test compound)

-

96-well microplate

-

Microplate reader

-

-

Procedure :

-

Prepare stock solutions of the enzyme, substrate (ATCI), DTNB, and the test compound in the appropriate buffer.

-

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

-

Add 25 µL of the test compound at various concentrations.

-

Initiate the reaction by adding 25 µL of 0.22 U/mL AChE.

-

Incubate the plate at 37 °C for 15 minutes.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Structure-Activity Relationship (SAR) of Donepezil Analogs

-

Indanone Moiety : The 5,6-dimethoxy substitution on the indanone ring is crucial for high affinity to the PAS of AChE.[8]

-

Piperidine Ring : The piperidine nitrogen is essential for interacting with the catalytic active site.

-

Linker : The methylene linker between the indanone and piperidine rings provides the optimal distance and flexibility for dual-site binding.

-

N-Benzyl Group : The benzyl group on the piperidine nitrogen contributes to hydrophobic interactions within the active site gorge of AChE. Modifications to this group can influence potency and selectivity.[9][10]

| Compound/Series | Key Structural Features for Activity | IC₅₀ (AChE) | Reference |

| Donepezil | 5,6-dimethoxyindanone, N-benzylpiperidine | 5.7 nM | [Sugimoto et al., 1995] |

| 6-O-desmethyl adduct | Demethylation at the 6-position of the indanone ring | 0.016 µM | [8] |

| Pyridonepezil | Replacement of the indanone with a pyridone moiety | 9.4 nM | [9] |

| Quinolone-benzylpiperidine | Replacement of the indanone with a quinolone moiety | Potent and selective | [9] |

Section 2: Pain Management - The Power of Fentanyl

Opioid analgesics are the cornerstone of moderate to severe pain management. Fentanyl, a synthetic piperidine derivative, is a potent µ-opioid receptor agonist, estimated to be 50 to 100 times more potent than morphine.[11]

Mechanism of Action: µ-Opioid Receptor Agonism

Fentanyl exerts its analgesic effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors located in the brain, spinal cord, and peripheral tissues.[11] Activation of these receptors leads to a cascade of intracellular events, including:

-

Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.

-

Closing of voltage-gated calcium channels on presynaptic nerve terminals, which reduces neurotransmitter release (e.g., substance P, glutamate).

-

Opening of potassium channels on postsynaptic neurons, leading to hyperpolarization and reduced neuronal excitability.

The net effect of these actions is a reduction in the transmission of pain signals and an altered perception of pain.

Fentanyl's Action on the µ-Opioid Receptor

Caption: Fentanyl's mechanism of action at the presynaptic and postsynaptic neurons.

Synthetic Protocol for Fentanyl

A common synthetic route to Fentanyl involves the preparation of N-phenethyl-4-anilinopiperidine (4-ANPP), followed by acylation.

Step 1: Synthesis of N-phenethyl-4-anilinopiperidine (4-ANPP)

This intermediate is synthesized from N-phenethyl-4-piperidone (NPP) and aniline via reductive amination.[12][13]

-

Materials : N-phenethyl-4-piperidone (NPP), aniline, sodium triacetoxyborohydride, dichloromethane (DCM).

-

Procedure :

-

Dissolve NPP (1 equivalent) and aniline (1.2 equivalents) in DCM.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 4-ANPP by column chromatography or recrystallization.

-

Step 2: Acylation of 4-ANPP to Fentanyl

-

Materials : 4-ANPP, propionyl chloride, triethylamine, dichloromethane (DCM).

-

Procedure :

-

Dissolve 4-ANPP (1 equivalent) and triethylamine (1.5 equivalents) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add propionyl chloride (1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Fentanyl.

-

The product can be further purified by conversion to its citrate salt and recrystallization.

-

Experimental Protocol: µ-Opioid Receptor Binding Assay

This assay determines the affinity of a compound for the µ-opioid receptor using a radioligand competition assay.

-

Principle : The ability of a test compound to displace a radiolabeled ligand (e.g., [³H]DAMGO) from the µ-opioid receptor is measured.

-

Materials :

-

Membrane preparations from cells expressing the human µ-opioid receptor.

-

[³H]DAMGO (a selective µ-opioid agonist radioligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compound (Fentanyl or analog).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure :

-

Incubate the cell membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]DAMGO in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25 °C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Structure-Activity Relationship (SAR) of Fentanyl Analogs

-

Piperidine Ring : The 4-anilido substitution is critical for activity. Modifications at the 3-position of the piperidine ring can significantly impact potency, with a cis-3-methyl group dramatically enhancing activity.[14]

-

N-Phenethyl Group : The phenethyl group is important for hydrophobic interactions with the receptor.

-

Propionamide Group : The N-acyl group is essential for activity. The length and nature of this group influence potency and duration of action.[2]

-

Anilino Ring : Substitution on the aniline ring can modulate activity.

| Compound/Series | Key Structural Features for Activity | Analgesic Potency (relative to Morphine) | Reference |

| Fentanyl | N-propionyl-N-phenyl-4-aminopiperidine with N-phenethyl | 50-100 | [11] |

| Alfentanil | N-[1-[2-(4-ethyl-5-oxo-2-tetrazolin-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide | 10-20 | [Various sources] |

| Sufentanil | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide | 500-1000 | [Various sources] |

| Remifentanil | Methyl 1-(3-methoxy-3-oxopropyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate | 100-200 | [Various sources] |

Section 3: Antipsychotics - The Role of Haloperidol

Haloperidol is a typical antipsychotic of the butyrophenone class that has been widely used for the treatment of schizophrenia and other psychotic disorders.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism of action of Haloperidol is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[9][15] Overactivity in this pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By antagonizing D2 receptors, Haloperidol reduces dopaminergic neurotransmission, leading to an alleviation of these symptoms.[15] Haloperidol also has some affinity for other receptors, including serotonin 5-HT2 and alpha-1 adrenergic receptors, which may contribute to its overall therapeutic effect and side-effect profile.[13]

Synthetic Protocol for Haloperidol

The synthesis of Haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone.

Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

This intermediate is prepared via a Grignard reaction between 4-chlorobromobenzene and piperidin-4-one.

-

Materials : 4-chlorobromobenzene, magnesium turnings, piperidin-4-one, diethyl ether.

-

Procedure :

-

Prepare the Grignard reagent by reacting 4-chlorobromobenzene with magnesium turnings in anhydrous diethyl ether.

-

Add a solution of piperidin-4-one in diethyl ether dropwise to the Grignard reagent at 0 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by recrystallization.

-

Step 2: Alkylation to Haloperidol

-

Materials : 4-(4-chlorophenyl)-4-hydroxypiperidine, 4-chloro-1-(4-fluorophenyl)-1-butanone, potassium carbonate, potassium iodide, toluene.

-

Procedure :

-

Combine 4-(4-chlorophenyl)-4-hydroxypiperidine, 4-chloro-1-(4-fluorophenyl)-1-butanone, potassium carbonate, and a catalytic amount of potassium iodide in toluene.

-

Reflux the mixture for 24-48 hours.

-

Cool the reaction mixture and filter to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Haloperidol.

-

Purify by recrystallization from a suitable solvent system (e.g., acetone/water).

-

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This assay measures the affinity of a compound for the dopamine D2 receptor.

-

Principle : A radioligand competition assay is used to determine the ability of a test compound to displace a selective D2 receptor radioligand (e.g., [³H]spiperone).

-

Materials :

-

Membrane preparations from cells expressing the human dopamine D2 receptor.

-

[³H]spiperone.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Test compound (Haloperidol or analog).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure :

-

Incubate the cell membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]spiperone.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the IC₅₀ value and calculate the Ki value.

-

Structure-Activity Relationship (SAR) of Haloperidol Derivatives

-

Butyrophenone Chain : The three-carbon propyl chain between the keto group and the piperidine nitrogen is optimal for activity.[16]

-

Piperidine Ring : The 4-hydroxy-4-aryl substitution is critical. The nature of the aryl group influences potency.

-

Fluorophenyl Group : The p-fluorophenyl group is important for potent D2 receptor antagonism.

-

Nitrogen Atom : The basicity of the piperidine nitrogen is crucial for receptor interaction.

| Compound/Series | Key Structural Features for Activity | D2 Receptor Affinity (Ki, nM) | Reference |

| Haloperidol | 4-(4-chlorophenyl)-4-hydroxypiperidine linked to a γ-fluorobutyrophenone | 1.5 | [Various sources] |

| Reduced Haloperidol | Reduction of the ketone to a hydroxyl group | Lower D2 affinity, higher sigma-1 affinity | [17] |

| N-substituted derivatives | Alkylation or benzylation at the piperidine nitrogen | Varied, can lead to potent calcium channel blockers | [18][19] |

Section 4: CNS Stimulants - The Case of Methylphenidate

Methylphenidate is a central nervous system (CNS) stimulant of the phenethylamine and piperidine classes, primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD).

Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition

Methylphenidate is believed to exert its therapeutic effects by acting as a dopamine and norepinephrine reuptake inhibitor.[20] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, particularly in the prefrontal cortex.[12][20] This enhancement of dopaminergic and noradrenergic signaling is thought to improve attention, focus, and impulse control in individuals with ADHD.[8]

Synthetic Protocol for Methylphenidate

The synthesis of Methylphenidate involves the preparation of ritalinic acid, followed by esterification.

Step 1: Synthesis of Ritalinic Acid

-

Materials : 2-chloropyridine, phenylacetonitrile, sodium amide, sulfuric acid.

-

Procedure :

-

React 2-chloropyridine with the sodium salt of phenylacetonitrile (formed by reacting phenylacetonitrile with sodium amide) to yield α-phenyl-2-pyridineacetonitrile.

-

Hydrolyze the nitrile group with sulfuric acid to form the corresponding amide.

-

Catalytically hydrogenate the pyridine ring to a piperidine ring.

-

Hydrolyze the amide to the carboxylic acid (ritalinic acid).

-

Step 2: Esterification to Methylphenidate

-

Materials : Ritalinic acid, methanol, thionyl chloride or hydrogen chloride gas.

-

Procedure :

-

Suspend ritalinic acid in methanol.

-

Cool the mixture to 0 °C.

-

Slowly add thionyl chloride or bubble hydrogen chloride gas through the solution.

-

Reflux the reaction mixture for several hours.

-

Cool the reaction and remove the solvent under reduced pressure.

-

The resulting methylphenidate hydrochloride can be purified by recrystallization.[1][21][22]

-

Experimental Protocol: Dopamine Transporter (DAT) Binding Assay

This assay determines the affinity of a compound for the dopamine transporter.

-

Principle : A radioligand competition assay is used to measure the ability of a test compound to displace a selective DAT radioligand (e.g., [³H]WIN 35,428).

-

Materials :

-

Membrane preparations from cells expressing the human dopamine transporter.

-

[³H]WIN 35,428.

-

Binding buffer.

-

Test compound (Methylphenidate or analog).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure :

-

Incubate the cell membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]WIN 35,428.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters.

-

Determine the IC₅₀ value and calculate the Ki value.

-

Structure-Activity Relationship (SAR) of Methylphenidate Isomers

-

Stereochemistry : Methylphenidate has two chiral centers, resulting in four stereoisomers. The therapeutic activity resides primarily in the (2R,2'R)-threo isomer (d-threo-methylphenidate).

-

Piperidine Ring : The piperidine ring is essential for activity.

-

Phenyl Group : Substitution on the phenyl ring can affect potency and selectivity for DAT versus the serotonin transporter (SERT).

-

Ester Group : The methyl ester is important for activity.

| Isomer | DAT Affinity (Ki, nM) | NET Affinity (Ki, nM) | Therapeutic Activity |

| (2R,2'R)-threo | ~14 | ~400 | High |

| (2S,2'S)-threo | ~2000 | ~5000 | Low |

| (2R,2'S)-erythro | ~300 | ~3000 | Low |

| (2S,2'R)-erythro | >10000 | >10000 | Inactive |

Conclusion and Future Directions

The piperidine scaffold continues to be a remarkably fruitful starting point for the design of new therapeutic agents. Its structural and chemical versatility allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on:

-

Novel Scaffolds : The development of novel piperidine-based scaffolds with improved properties.

-

Multi-target Ligands : The design of single molecules that can modulate multiple targets, which may be beneficial for complex diseases like neurodegenerative disorders and cancer.

-

Targeted Delivery : The use of piperidine derivatives in targeted drug delivery systems to enhance efficacy and reduce side effects.

-

Green Synthesis : The development of more environmentally friendly and efficient synthetic methods for the production of piperidine-containing drugs.

The continued exploration of the chemical space around the piperidine nucleus holds immense promise for the discovery of the next generation of innovative medicines.

References

-

Fentanyl - Wikipedia. (n.d.). Retrieved from [Link]

-

Methylphenidate - Wikipedia. (n.d.). Retrieved from [Link]

-

What is the mechanism of Haloperidol? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

What is the mechanism of action of haloperidol (antipsychotic medication)? - Dr.Oracle. (2025, April 9). Retrieved from [Link]

-

What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024, June 17). Retrieved from [Link]

-

Mechanism of Action of Stimulants in Attention-Deficit/Hyperactivity Disorder. (2010, January 15). Retrieved from [Link]

-

Methylphenidate – Mechanism of Action, Dosage & Side Effects - Psych Scene Hub. (2020, September 4). Retrieved from [Link]

-

The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Publishing. (2021, September 16). Retrieved from [Link]

-

Fentanyl analogs: structure-activity-relationship study - PubMed. (n.d.). Retrieved from [Link]

-

Fentanyl analogs: structure-activity-relationship study - Ingenta Connect. (n.d.). Retrieved from [Link]

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).

-

N-Phenethyl-4-piperidinone - Wikipedia. (n.d.). Retrieved from [Link]

-

S-1 SUPPORTING INFORMATION Chemical Attribution of Fentanyl Using Multivariate Statistical Analysis of Orthogonal Mass Spectral. (n.d.). Retrieved from [Link]

-

Fentanyl Analogs: Structure-Activity-Relationship Study - Bentham Science Publisher. (n.d.). Retrieved from [Link]

- US20150038720A1 - Low-Temperature Synthesis of Methylphenidate Hydrochloride - Google Patents. (n.d.).

-

Synthesis of 5,6-dimethoxy-1-indanone. (2000). Chinese Journal of Modern Applied Pharmacy, (6), 464-465. Retrieved from [Link]

-

An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone - Quick Company. (n.d.). Retrieved from [Link]

-

(PDF) Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents - ResearchGate. (2025, June 28). Retrieved from [Link]

- US20110021781A1 - Method for the Preparation of Fentanyl - Google Patents. (n.d.).

-

Design, synthesis, and pharmacological evaluation of haloperidol derivatives as novel potent calcium channel blockers with vasodilator activity - PubMed. (2011, November 16). Retrieved from [Link]

- CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents. (n.d.).

-

HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. (2020, May 19). Retrieved from [Link]

-

A Review on the History, Synthesis, and Detection of Fentanyl. (2025, August 21). Retrieved from [Link]

-

Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride - designer-drug .com. (n.d.). Retrieved from [Link]

- EP2651892A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents. (n.d.).

-

LOW-TEMPERATURE SYNTHESIS OF METHYLPHENIDATE HYDROCHLORIDE - European Patent Office - EP 2651892 B1 - Googleapis.com. (2011, December 16). Retrieved from [Link]

-

(PDF) Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - ResearchGate. (2025, August 6). Retrieved from [Link]

-

3-Phenylindones. II. The Synthesis of 5,6-Dimethoxy-3-(3,4-dimethoxyphenyl)-1-indanone and Some Related Compounds1,2 | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

Inhibition of AChE activity of donepezil and the synthesized anticholinesterase compounds. - ResearchGate. (n.d.). Retrieved from [Link]

-

A Convenient One-Pot Synthesis of Fentanyl. | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

-

Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - NIH. (2024, December 6). Retrieved from [Link]

-

Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes - Carewell Pharma. (n.d.). Retrieved from [Link]

-

The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PubMed Central. (n.d.). Retrieved from [Link]

-

N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

- US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates - Google Patents. (n.d.).

-